4-Bromo-1-fluoro-2-nitromethyl-benzene
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Overview
Description
4-Bromo-1-fluoro-2-nitromethyl-benzene is an organic compound that belongs to the class of halogenated nitrobenzenes. This compound features a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group, along with a nitromethyl group. It is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution (EAS): The compound can be synthesized through EAS reactions, where the benzene ring undergoes substitution reactions with electrophiles. For example, starting with benzene, bromination followed by fluorination and nitration can yield the desired compound.
Nitration and Halogenation:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds.
Reduction Products: Aniline derivatives.
Substitution Products: Various functionalized benzene derivatives.
Scientific Research Applications
4-Bromo-1-fluoro-2-nitromethyl-benzene is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of anti-inflammatory agents.
Medicine: It is employed in the synthesis of drugs that target various diseases, leveraging its reactivity to create bioactive compounds.
Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-fluoro-2-nitromethyl-benzene exerts its effects depends on its specific application. For instance, in the synthesis of anti-inflammatory agents, the compound may interact with biological targets such as enzymes or receptors, modulating their activity to produce therapeutic effects. The molecular pathways involved typically include the inhibition of inflammatory mediators or the modulation of signaling pathways.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the nitromethyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Similar but with a nitro group instead of a nitromethyl group.
1-Bromo-2-fluoro-4-nitrobenzene: Different positions of substituents on the benzene ring.
Uniqueness: 4-Bromo-1-fluoro-2-nitromethyl-benzene stands out due to its unique combination of substituents, which allows for diverse chemical reactivity and applications. Its ability to undergo various reactions makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(nitromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-1-2-7(9)5(3-6)4-10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGJFMNINIWHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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